An In-depth Technical Guide to the Structure-Activity Relationship of Farnesoid X Receptor (FXR) Agonists
An In-depth Technical Guide to the Structure-Activity Relationship of Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its activation by endogenous bile acids and synthetic ligands triggers a cascade of transcriptional events that control a wide array of metabolic pathways.[3][4] This central role has positioned FXR as a promising therapeutic target for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes.[1][5] The development of potent and selective FXR agonists is an area of intense research, with a focus on understanding the intricate structure-activity relationships (SAR) that govern their efficacy and safety profiles.
FXR Agonist Scaffolds: Steroidal and Non-Steroidal Approaches
The landscape of FXR agonists is broadly divided into two major classes: steroidal and non-steroidal compounds. Steroidal agonists are typically semi-synthetic derivatives of endogenous bile acids, while non-steroidal agonists encompass a diverse range of chemical scaffolds discovered through high-throughput screening and rational drug design.[6]
Steroidal Agonists: The natural ligands of FXR are bile acids, with chenodeoxycholic acid (CDCA) being the most potent endogenous agonist.[5] The potency ranking for endogenous bile acids is generally CDCA > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA).[1] SAR studies on the bile acid scaffold have led to the development of highly potent semi-synthetic agonists.
Non-Steroidal Agonists: To overcome the limitations of steroidal agonists, such as poor aqueous solubility and potential off-target effects, significant effort has been directed towards the discovery of non-steroidal FXR agonists.[6] GW4064 was a landmark discovery in this area, serving as a template for the development of numerous subsequent non-steroidal candidates.[1] Another important class of non-steroidal agonists is derived from the fexaramine scaffold.[1]
Quantitative Structure-Activity Relationship Data
The following tables summarize the potency of representative FXR agonists from different chemical scaffolds.
Table 1: Steroidal FXR Agonists
| Compound | Modification | EC50 (nM) | Assay Type | Reference |
| Chenodeoxycholic Acid (CDCA) | Endogenous Ligand | ~10,000 | Cell-based reporter | [1] |
| Obeticholic Acid (OCA, INT-747) | 6α-ethyl-CDCA | 99 | FRET | [1] |
| INT-767 | Dual FXR/TGR5 Agonist | Potent FXR activator | Not specified | [7][8] |
| EDP-305 | Steroidal, non-BA scaffold | Potent | Not specified | [6] |
Table 2: Non-Steroidal FXR Agonists
| Compound | Scaffold | EC50 (nM) | Assay Type | Reference |
| GW4064 | Isoxazole | ~30 | Cell-based reporter | [1][7] |
| Cilofexor (GS-9674) | GW4064 derivative | Potent | Not specified | [1][6] |
| Tropifexor (LJN452) | GW4064 derivative | Highly potent | Not specified | [1] |
| Fexaramine | Fexaramine | 25 | Cell-based reporter | [1][8] |
| WAY-362450 (XL335) | Non-steroidal | Potent and selective | Not specified | [9] |
Core Structure-Activity Relationship Insights
Steroidal Agonists (Bile Acid Derivatives)
Systematic modification of the CDCA scaffold has yielded crucial SAR insights:
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6α-Position: The introduction of a small alkyl group, particularly an ethyl group, at the 6α-position of the steroid nucleus dramatically increases potency. This led to the development of Obeticholic Acid (OCA), which is approximately 100-fold more potent than CDCA.[1][9]
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3α-Hydroxyl Group: The hydroxyl group at the 3α-position is not essential for FXR activation.[1]
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Side Chain: Modifications to the carboxylic acid side chain can modulate activity. For instance, converting the carboxyl group to an alcohol does not significantly diminish the ability to activate FXR.[10]
-
Stereochemistry: The stereochemistry of hydroxyl groups is critical. Bulky substituents or epimerization of hydroxyl groups to the β-position on the steroid ring, such as at the 3β or 7β positions, generally leads to a decrease or loss of agonist activity.[10][11]
Non-Steroidal Agonists
GW4064 serves as a foundational non-steroidal agonist. Its key structural features and their roles in FXR binding are:
-
Carboxylic Acid: The carboxylate group forms a crucial hydrogen bond with Arg331 in the FXR ligand-binding domain (LBD), mimicking the interaction of the bile acid side chain.[1]
-
Isopropyl Group: This group occupies a hydrophobic pocket within the LBD, forming interactions with residues such as Phe284, Leu287, and Trp454, which helps to stabilize the active conformation of the receptor.[1]
-
Scaffold Modifications: Derivatives like Cilofexor and Tropifexor have been developed based on the GW4064 structure to improve pharmacological properties.[1]
Fexaramine represents a structurally distinct class of non-steroidal agonists. It is characterized as an intestine-restricted agonist with limited systemic exposure, which can be advantageous for minimizing liver-related side effects.[1][8] Modifications to the fexaramine scaffold have been explored to enhance its therapeutic properties for conditions like NASH.[1]
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
Activation of FXR by an agonist leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 9. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
